2-Amino-6-ethyl-4-(4-fluorophenyl)-5-methylnicotinonitrile
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Overview
Description
2-Amino-6-ethyl-4-(4-fluorophenyl)-5-methylnicotinonitrile is a heterocyclic organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of an amino group, an ethyl group, a fluorophenyl group, and a methylnicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-ethyl-4-(4-fluorophenyl)-5-methylnicotinonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of piperidine can yield the desired compound . The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and optimization of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-ethyl-4-(4-fluorophenyl)-5-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the fluorophenyl group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Amino-6-ethyl-4-(4-fluorophenyl)-5-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-6-ethyl-4-(4-fluorophenyl)-5-methylnicotinonitrile involves its interaction with specific molecular targets. The amino group and the fluorophenyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylnicotinonitrile
- 2-Amino-4-(4-bromophenyl)-6-ethyl-5-methylnicotinonitrile
- 2-Amino-4-(4-methylphenyl)-6-ethyl-5-methylnicotinonitrile
Uniqueness
2-Amino-6-ethyl-4-(4-fluorophenyl)-5-methylnicotinonitrile is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-amino-6-ethyl-4-(4-fluorophenyl)-5-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3/c1-3-13-9(2)14(12(8-17)15(18)19-13)10-4-6-11(16)7-5-10/h4-7H,3H2,1-2H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVBFGIOTMADBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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